molecular formula C9H14O3 B13028814 3-Ethoxy-5-oxaspiro[3.4]octan-1-one CAS No. 1443981-62-1

3-Ethoxy-5-oxaspiro[3.4]octan-1-one

Katalognummer: B13028814
CAS-Nummer: 1443981-62-1
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: GSYAMIGDGVVWAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 3-Ethoxy-5-oxaspiro[3.4]octan-1-one involves several steps. One common synthetic route includes the reaction of ethyl 3-oxobutanoate with 1,3-dioxolane in the presence of a base, followed by cyclization to form the spiro compound . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Analyse Chemischer Reaktionen

3-Ethoxy-5-oxaspiro[3.4]octan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include alcohols, ketones, and substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-5-oxaspiro[3.4]octan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism by which 3-Ethoxy-5-oxaspiro[3.4]octan-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through binding interactions. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include signal transduction pathways and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

3-Ethoxy-5-oxaspiro[3.4]octan-1-one can be compared with other spiro compounds, such as:

The uniqueness of 3-Ethoxy-5-oxaspiro[3

Eigenschaften

CAS-Nummer

1443981-62-1

Molekularformel

C9H14O3

Molekulargewicht

170.21 g/mol

IUPAC-Name

1-ethoxy-5-oxaspiro[3.4]octan-3-one

InChI

InChI=1S/C9H14O3/c1-2-11-8-6-7(10)9(8)4-3-5-12-9/h8H,2-6H2,1H3

InChI-Schlüssel

GSYAMIGDGVVWAF-UHFFFAOYSA-N

Kanonische SMILES

CCOC1CC(=O)C12CCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.